molecular formula C25H20Cl2N6O3 B2795108 3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 922009-28-7

3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2795108
CAS No.: 922009-28-7
M. Wt: 523.37
InChI Key: FJWHBXCGLGWDBM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 5 with a 3-chlorophenylmethyl group. A 1,2-oxazole-4-carboxamide moiety, substituted with a 2-chlorophenyl group and a methyl group at positions 3 and 5, respectively, is linked via an ethyl chain to the pyrazolo-pyrimidinone nitrogen.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N6O3/c1-15-21(22(31-36-15)18-7-2-3-8-20(18)27)24(34)28-9-10-33-23-19(12-30-33)25(35)32(14-29-23)13-16-5-4-6-17(26)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWHBXCGLGWDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, the isoxazole ring, and the subsequent functionalization with chlorinated benzyl and phenyl groups. Common synthetic methods might include:

    Cyclization reactions: to form the pyrazolo[3,4-d]pyrimidine core.

    Condensation reactions: to construct the isoxazole ring.

    Substitution reactions: to introduce the chlorinated aromatic groups.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

    High-throughput screening: of reaction conditions.

    Use of catalysts: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: and reactions, which might alter the oxidation state of the functional groups.

    Substitution reactions: , particularly on the aromatic rings, where halogen atoms can be replaced by other substituents.

    Hydrolysis: reactions, which might break down the compound under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: like potassium permanganate or hydrogen peroxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: for substitution reactions, including amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties. It has been tested in vitro for its ability to reduce pro-inflammatory cytokines in cell cultures. This suggests its utility in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For example, derivatives with modifications on the pyrazolo ring have shown efficacy against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

Case Study 1: Antimicrobial Screening

In a study published by Rao et al., a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for antimicrobial activity. The results showed that certain modifications led to enhanced activity against Mycobacterium tuberculosis, indicating a potential lead for tuberculosis treatment .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of related compounds. The study demonstrated that specific derivatives could significantly lower levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a pathway for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidinone Derivatives

  • 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide (): Core: Pyrazole (vs. pyrazolo-pyrimidinone in the target compound). Substituents: 2,4-Dichlorophenyl and pyridylmethyl groups. Molecular Weight: 471.76 g/mol (vs. ~550–600 g/mol estimated for the target compound).

Oxazole Carboxamides

  • 3-(2-Chlorophenyl)-5-Methyl-N-(5-Methylpyridin-2-Yl)-1,2-Oxazole-4-Carboxamide (): Core: 1,2-Oxazole (shared with the target compound). Substituents: 2-Chlorophenyl and 5-methylpyridyl groups. Key Difference: Lacks the pyrazolo-pyrimidinone moiety, reducing hydrogen-bonding capacity. Applications: Likely optimized for solubility (pyridyl group) and target selectivity .

Pyrazole-Pyridine Hybrids

  • 5-Benzyl-N-(3-Methylphenyl)-3-Oxo-2-Phenyl-2H,3H,5H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (): Core: Pyrazolo[4,3-c]pyridine (vs. pyrazolo[3,4-d]pyrimidinone). Substituents: Benzyl and 3-methylphenyl groups.

Chlorophenyl-Substituted Heterocycles

  • 3-(2,4-Dichlorophenyl)-N′-(2-Oxoindol-3-Yl)-1H-Pyrazole-5-Carbohydrazide ():
    • Core : Pyrazole with a carbohydrazide linker.
    • Substituents : 2,4-Dichlorophenyl and indole groups.
    • Reactivity : The hydrazide group may confer chelation properties, diverging from the target compound’s carboxamide functionality .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidinone ~550–600* 3-Chlorophenylmethyl, 2-chlorophenyl, oxazole High lipophilicity, H-bond donor/acceptor
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide Pyrazole 471.76 2,4-Dichlorophenyl, pyridylmethyl Monoclinic crystal structure
3-(2-Chlorophenyl)-5-Methyl-N-(5-Methylpyridin-2-Yl)-1,2-Oxazole-4-Carboxamide 1,2-Oxazole ~330–350* 2-Chlorophenyl, 5-methylpyridyl Enhanced solubility
5-Benzyl-N-(3-Methylphenyl)-3-Oxo-2-Phenyl-2H,3H,5H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide Pyrazolo[4,3-c]pyridine ~450–470* Benzyl, 3-methylphenyl Non-planar core

*Estimated based on structural analogs.

Structural Influences on Reactivity and Bioactivity

  • Chlorophenyl Groups : Meta- and para-chloro substituents (as in the target compound and ) enhance electron-withdrawing effects, stabilizing aromatic π-systems and improving binding to hydrophobic pockets .
  • Pyrazolo-Pyrimidinone vs.
  • Oxazole vs. Pyridine : Oxazole’s lower basicity (vs. pyridine in ) may reduce off-target interactions in physiological environments .

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound features a complex structure comprising:

  • A chlorophenyl group
  • A pyrazolo[3,4-d]pyrimidin moiety
  • An oxazole ring
    This structural diversity is anticipated to contribute to its biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds containing the oxazole ring have shown activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazole derivatives demonstrated zones of inhibition comparable to established antibiotics such as gentamicin .

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound StructureActivity TypeTarget OrganismsReference
Oxazole Derivative 1AntibacterialE. coli, S. aureus
Pyrazole Derivative 2AntifungalA. niger
Pyrazole-Oxazole HybridBroad-spectrumVarious strains

Anticancer Activity

The anticancer potential of the compound has been investigated through various studies focusing on its cytotoxic effects on cancer cell lines. Notably, derivatives similar to this compound have shown promising results in inhibiting cell growth in lung cancer (A549) and liver cancer (HepG2) cell lines.

Case Study: Cytotoxicity Testing

In one study, a series of pyrazole derivatives were synthesized and screened for their cytotoxicity. The most potent compound exhibited an IC50 value of 26 µM against A549 cells . Another derivative showed significant apoptosis induction in HepG2 cells with an IC50 of 0.74 mg/mL .

Table 2: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54926Apoptosis
Compound BHepG20.74Cell cycle arrest
Compound CHCT1161.1Kinase inhibition

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in cancer cells. Inhibition of this enzyme can lead to reduced tumor growth by limiting the availability of nucleotides necessary for DNA replication .

Q & A

Basic Research Questions

What are the key synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The synthesis typically involves cyclization reactions of precursors such as chlorophenyl-substituted pyrazole derivatives and carboxamide intermediates. For example:

  • Step 1 : React 5-amino-1H-pyrazole-4-carboxamide with 3-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core via nucleophilic substitution .
  • Step 2 : Introduce the 1,2-oxazole-4-carboxamide moiety using coupling agents like EDCI/HOBt under anhydrous conditions .
  • Optimization : Control reaction temperature (60–80°C) and solvent polarity (DMF or THF) to improve yield (typically 60–75%) and purity (>95%) .

How is the compound characterized to confirm structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, oxazole methyl at δ 2.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ~550–560 m/z) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for the pyrazolo-pyrimidine core .

What preliminary biological assays are recommended for screening activity?

  • Kinase Inhibition Assays : Test against kinases (e.g., CDK2, EGFR) using fluorescence polarization or ADP-Glo™ kits .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

How do structural modifications (e.g., chlorophenyl vs. methoxyphenyl substituents) impact kinase selectivity?

  • SAR Insights : The 3-chlorophenyl group enhances hydrophobic interactions with kinase ATP pockets (e.g., 10-fold higher inhibition vs. EGFR compared to methoxy analogs) .
  • Contradictions : In some studies, bulkier substituents (e.g., 3,5-dimethylphenyl) reduce solubility but improve target residence time .
  • Methodology : Use molecular docking (AutoDock Vina) paired with mutagenesis studies (e.g., Ala-scanning of kinase domains) .

How to resolve discrepancies in cytotoxicity data across cell lines?

  • Hypothesis Testing :
    • Metabolic Stability : Compare compound half-life in hepatic microsomes (e.g., human vs. murine) .
    • Efflux Pump Activity : Use P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
  • Experimental Design : Pair RNA-seq profiling of resistant cell lines with proteomics to identify overexpression of survival pathways (e.g., PI3K/Akt) .

What strategies optimize bioavailability without compromising activity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated oxazole) to enhance intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve plasma half-life .
  • Data Validation : Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent models pre- and post-optimization .

Data Analysis and Mechanistic Questions

How to interpret conflicting results in kinase inhibition vs. cellular apoptosis assays?

  • Case Study : A compound may inhibit CDK2 (IC₅₀ = 50 nM) but fail to induce apoptosis in Jurkat cells.
  • Root Cause : Off-target effects (e.g., unintended activation of pro-survival Bcl-2 proteins) .
  • Resolution :
    • Pathway Enrichment Analysis : Use phospho-antibody arrays to map signaling cascades .
    • CRISPR Knockout Models : Validate target specificity by deleting CDK2 and observing apoptosis rescue .

What computational tools are recommended for predicting metabolite formation?

  • Software : Use GLORYx for phase I/II metabolism predictions, focusing on oxidation (CYP3A4) and glucuronidation .
  • Validation : Compare in silico results with LC-MS/MS data from hepatocyte incubations .

Structural and Functional Comparisons

How does this compound compare to related pyrazolo-pyrimidine derivatives in terms of binding modes?

  • Key Differences : The 5-methyl-1,2-oxazole group introduces steric hindrance, shifting the pyrimidine core into a non-coplanar conformation vs. analogs .
  • Impact : Alters hydrogen-bonding patterns with kinase catalytic lysine (e.g., K33 in EGFR) .

What crystallographic data are available for validating docking models?

  • Reference Structures : PDB entries 2ZW (similar oxazole-carboxamide derivatives) provide templates for homology modeling .
  • Limitations : Missing electron density for flexible ethyl linker regions requires MD simulations (AMBER) to model dynamics .

Methodological Best Practices

How to mitigate degradation during long-term storage?

  • Conditions : Store at -20°C in amber vials under argon. Avoid DMSO stock solutions >6 months .
  • QC Testing : Monitor purity monthly via HPLC (C18 column, acetonitrile/water gradient) .

What controls are essential in kinase inhibition assays?

  • Positive Controls : Staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., Erlotinib for EGFR) .
  • Negative Controls : DMSO vehicle and inactive structural analogs to rule out nonspecific effects .

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